molecular formula C8H9N3O3 B574918 BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]- CAS No. 189365-93-3

BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]-

Cat. No.: B574918
CAS No.: 189365-93-3
M. Wt: 195.178
InChI Key: NQTOFPSSGZOPMM-UHFFFAOYSA-N
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Description

BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]- is an organic compound with a complex structure that includes both hydrazino and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]- typically involves the reaction of 4-aminobenzoic acid with 2-hydroxyhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-aminobenzoic acid+2-hydroxyhydrazine4-(E)-[(2-Hydroxyhydrazino)methylene]aminobenzoic acid\text{4-aminobenzoic acid} + \text{2-hydroxyhydrazine} \rightarrow \text{BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]-} 4-aminobenzoic acid+2-hydroxyhydrazine→4-(E)-[(2-Hydroxyhydrazino)methylene]aminobenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazino group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]- involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]-.

    2-hydroxyhydrazine: Another precursor used in the synthesis.

    Methotrexate Related Compound E: A compound with a similar structure but different functional groups.

Uniqueness

BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]- is unique due to its combination of hydrazino and benzoic acid functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

189365-93-3

Molecular Formula

C8H9N3O3

Molecular Weight

195.178

IUPAC Name

4-[(2-hydroxyhydrazinyl)methylideneamino]benzoic acid

InChI

InChI=1S/C8H9N3O3/c12-8(13)6-1-3-7(4-2-6)9-5-10-11-14/h1-5,11,14H,(H,9,10)(H,12,13)

InChI Key

NQTOFPSSGZOPMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=CNNO

Synonyms

Benzoic acid, 4-[[(hydroxyamino)iminomethyl]amino]- (9CI)

Origin of Product

United States

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